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Compound of Interest

Compound Name: 6-Ethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B083174 Get Quote

This guide provides a comparative overview of the binding affinities of 6-ethyluracil and its

analogous derivatives with various protein targets, supported by molecular docking studies.

The data presented herein is compiled from multiple research articles and aims to offer an

objective comparison for researchers and scientists in the field of drug discovery and

development. The primary focus is on targets relevant to cancer and neurodegenerative

diseases.

Data Presentation: Binding Affinities
The following table summarizes the quantitative data from docking studies of uracil derivatives

against several key protein targets. While the specific focus is on 6-ethyluracil derivatives, the

available literature often includes closely related analogs such as 6-methyluracil and other

substituted uracils. These are included for a broader comparative context.
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Derivative/Co
mpound

Target Protein
Binding
Affinity
(kcal/mol)

IC50 Reference

6-methyluracil

derivative

(Compound 3d)

Acetylcholinester

ase (AChE)
Not specified 5 ± 0.5 nM [1][2]

Uracil Derivative

(Compound 9a)

HIV-1 Capsid

Protein (CA)

-6.41 (Glide

Score)
62.5 µg/ml [3][4]

Uracil Derivative

(Compound 7a)

HIV-1 Capsid

Protein (CA)

-5.52 (Glide

Score)
>191.5 µg/ml [4]

Imidazol-5-one

Derivative (e)

Cyclin-

Dependent

Kinase 2 (CDK2)

-11.0 < 5.0 µM [5]

Imidazol-5-one

Derivative (h)

Cyclin-

Dependent

Kinase 2 (CDK2)

-11.0 < 5.0 µM [5]

Uracil Derivative

(CHEMBL16170

2)

Dihydrofolate

Reductase

(DHFR)

-9.62 (Glide

Score)
Not specified [4]

Uracil Derivative

(CHEMBL17702

48)

Dihydrofolate

Reductase

(DHFR)

-8.863 (Glide

Score)
Not specified [4]

Uracil Derivative

(CHEMBL577)

Dihydrofolate

Reductase

(DHFR)

-8.813 (Glide

Score)
Not specified [4]

Experimental Protocols: Molecular Docking
The following is a generalized methodology for the molecular docking studies cited in this

guide, synthesized from the experimental sections of the referenced literature.

1. Software and Tools:
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Docking Software: AutoDock Vina, Schrödinger Suite (Glide), PyRx.[3][6]

Visualization & Preparation: Discovery Studio, AutoDock Tools, PyMOL, MarvinSketch.[6][7]

2. Receptor (Protein) Preparation:

Structure Retrieval: The 3D crystallographic structures of target proteins (e.g., AChE, CDK2,

DHFR) were downloaded from the Protein Data Bank (PDB).[3][6]

Preparation: The protein structures were prepared by removing water molecules, co-

crystallized ligands, and any non-essential ions.

Protonation and Optimization: Hydrogen atoms (typically polar hydrogens) were added to the

protein structure. The structure was then energy minimized using force fields like OPLS3e or

ff14SB to optimize its geometry and relieve any steric clashes.[8] In tools like the

Schrödinger Suite, the Protein Preparation Wizard is used to perform these steps.[3]

3. Ligand (6-Ethyluracil Derivative) Preparation:

Structure Generation: The 2D structures of the 6-ethyluracil derivatives were drawn using

chemical drawing software like MarvinSketch.

Conversion and Optimization: These 2D structures were converted to 3D and their

geometries were optimized to find the lowest energy conformation. This step is crucial for

accurate docking.

Format Conversion: The prepared ligand structures were saved in a suitable format (e.g.,

.pdbqt for AutoDock Vina) for the docking software.[6]

4. Docking Simulation:

Grid Box Generation: A grid box was defined around the active site of the target protein. This

box specifies the search space for the ligand during the docking simulation. The coordinates

for the grid are typically determined based on the location of the co-crystallized ligand in the

original PDB file.[3]
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Docking Execution: The docking algorithm was run to explore possible binding conformations

of the ligand within the protein's active site. AutoDock Vina, for example, uses a Lamarckian

genetic algorithm. The simulation was typically performed in a flexible docking mode,

allowing for some rotational freedom in the ligand's bonds.

Scoring: The software calculates the binding affinity for each conformation, usually

expressed in kcal/mol. The conformation with the lowest binding energy is considered the

most favorable.

5. Analysis of Results:

Pose Selection: The top-ranked docking poses were selected based on their binding energy

scores.

Interaction Analysis: The selected poses were visualized to analyze the intermolecular

interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the

ligand and the amino acid residues of the protein's active site.[9] This analysis helps to

understand the structural basis of the binding affinity.

Visualizations
The following diagrams illustrate a typical molecular docking workflow and a relevant signaling

pathway involving one of the target proteins.
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(6-Ethyluracil Derivative)
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(Grid Box Generation)

4. Run Docking Simulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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